molecular formula C14H20N2O3S B2849543 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 941912-08-9

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2849543
CAS No.: 941912-08-9
M. Wt: 296.39
InChI Key: XCHUCFRZHFYWNQ-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a chemical compound belonging to the class of quinolones Quinolones are known for their diverse biological activities and are widely used in pharmaceuticals and research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves the following steps:

  • Formation of Tetrahydroquinoline Core: The core structure of tetrahydroquinoline is synthesized through a cyclization reaction involving an appropriate amine and a diketone precursor.

  • Butylation: The tetrahydroquinoline core is then subjected to butylation, where a butyl group is introduced at the 1-position.

  • Oxidation: The resulting compound undergoes oxidation to form the 2-oxo derivative.

  • Sulfonamide Formation: Finally, the compound is treated with methanesulfonyl chloride to introduce the methanesulfonamide group at the 6-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions, particularly at the sulfonamide group, can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Methanesulfonyl chloride (MsCl) is typically used for sulfonamide formation, and various nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent, an antimicrobial agent, or a modulator of specific biological pathways. Further research is needed to fully understand its therapeutic potential.

Industry: In the chemical industry, this compound can be used in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Cilostazol: A potent phosphodiesterase III A (PDE3A) inhibitor with antithrombotic and vasodilatory properties.

  • 4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, used in drug research and development.

Uniqueness: N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide stands out due to its specific structural features and potential applications. Its unique combination of a butyl group and a methanesulfonamide group contributes to its distinct chemical properties and biological activities.

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-4-9-16-13-7-6-12(15-20(2,18)19)10-11(13)5-8-14(16)17/h6-7,10,15H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHUCFRZHFYWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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